![molecular formula C8H10BrN B2839249 3-Bromo-4,5-dimethylaniline CAS No. 264194-28-7](/img/structure/B2839249.png)
3-Bromo-4,5-dimethylaniline
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Overview
Description
3-Bromo-4,5-dimethylaniline is a chemical compound with the molecular formula C8H10BrN . It has a molecular weight of 200.08 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves the use of trifluoroacetic anhydride in dichloromethane at 0 degrees Celsius for 0.5 hours, followed by the addition of bromine in dichloromethane at 0 degrees Celsius for 0.0833333 hours .Molecular Structure Analysis
The InChI code for 3-Bromo-4,5-dimethylaniline is 1S/C8H10BrN/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,10H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-4,5-dimethylaniline is a solid substance . It has a molecular weight of 200.08 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
- 3-Bromo-4,5-dimethylaniline is commonly employed in fluorination reactions. Specifically, it participates in fluorination using metal fluoride in the presence of a 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl (AdBrettPhos) -based palladium precatalyst. This process leads to the preparation of 3-fluoro-N,N-dimethylaniline .
Fluorination Reactions
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4,5-dimethylaniline is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , an enzyme found in Salmonella typhimurium .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
The compound’s interaction with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase suggests it may influence pathways involving this enzyme .
Pharmacokinetics
A related compound, 4-bromo-3,5-dimethylaniline, is reported to have high gastrointestinal absorption and is predicted to be bbb permeant . It is also reported to be a CYP1A2 inhibitor .
Result of Action
For example, 3-Bromo-4,5-dihydroxybenzaldehyde, a component of Polysiphonia morrowii, has been shown to have anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4,5-dimethylaniline. Adequate ventilation is necessary, and all sources of ignition should be removed .
properties
IUPAC Name |
3-bromo-4,5-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBYBGRURGCYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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